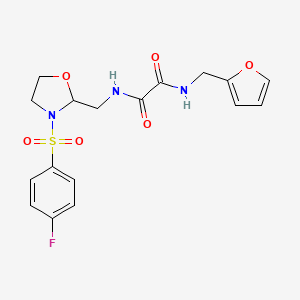

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O6S/c18-12-3-5-14(6-4-12)28(24,25)21-7-9-27-15(21)11-20-17(23)16(22)19-10-13-2-1-8-26-13/h1-6,8,15H,7,9-11H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRXXZOJAOPISI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)F)CNC(=O)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This compound features an oxazolidine ring, a sulfonyl group, and various aromatic moieties, which contribute to its biological activity. The molecular formula for this compound is , with a molecular weight of approximately .

Structural Characteristics

The structural components of this compound include:

- Oxazolidine Ring : Known for its role in antibiotic properties and modulation of various biological pathways.

- Sulfonyl Group : Enhances the compound's reactivity and may influence its interaction with biological targets.

- Aromatic Moieties : The presence of fluorophenyl and furan groups suggests potential applications in targeting specific enzymes and receptors involved in disease processes.

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of enzymes involved in various pathological conditions. The compound's unique structure allows it to interact with target proteins, potentially influencing pathways related to cancer and metabolic disorders .

In Vitro Studies

In vitro assays have demonstrated that compounds similar to N1-(3-(4-fluorophenyl)sulfonyl)oxazolidin derivatives show moderate to high affinities for dopamine transporters (DAT), suggesting potential applications in treating neurological disorders . The selectivity for DAT over serotonin transporters (SERT) indicates a favorable pharmacological profile.

In Vivo Studies

Behavioral studies in rodent models have shown that compounds with similar structures can attenuate drug-seeking behavior, indicating their potential as therapeutic agents in addiction treatment . The metabolic stability of these compounds is crucial for their effectiveness, as demonstrated by their performance in liver microsome assays .

Table 1: Summary of Biological Activities

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Formation of the Oxazolidine Ring : Utilizing appropriate reagents to ensure the correct stereochemistry.

- Introduction of the Sulfonyl Group : Employing sulfonation techniques to enhance reactivity.

- Coupling with Furan Moiety : Using coupling reactions to attach the furan group.

Each step must be optimized for yield and purity to ensure the successful synthesis of the target compound .

Scientific Research Applications

Structural Characteristics

The compound features a unique molecular structure comprising an oxazolidine ring, a sulfonyl group, and aromatic moieties. Its molecular formula is C21H24FN3O5S, with a molecular weight of approximately 449.5 g/mol. The presence of the oxazolidine ring is particularly significant as it is often associated with antibacterial and anticancer activities due to its ability to interact with biological targets.

The biological activities of N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide are primarily attributed to its structural components:

- Antibacterial Properties : Compounds with similar oxazolidine structures have been shown to inhibit bacterial protein synthesis, making them potential candidates for antibiotic development.

- Anticancer Activities : The compound exhibits cytotoxic effects on various cancer cell lines, which could be leveraged for therapeutic strategies in oncology .

Applications in Medicinal Chemistry

The potential applications of this compound in medicinal chemistry are diverse:

| Application Area | Description |

|---|---|

| Antibiotic Development | Investigated for its ability to combat antibiotic-resistant bacteria. |

| Cancer Therapy | Explored for its cytotoxic properties against various cancer cell lines. |

| Drug Delivery Systems | Potential use in nanotechnology for targeted drug delivery applications. |

Case Studies and Research Findings

Recent studies have highlighted the compound's role in various biomedical applications:

- Nanoparticle Engineering : Research indicates that compounds like this compound can be utilized in the synthesis of nanoparticles for drug delivery systems, enhancing therapeutic efficacy while minimizing side effects .

- Polyphenol Interactions : The compound's interactions with polyphenols have been studied to develop multifunctional nanoassemblies for bioimaging and therapeutic delivery .

- Mechanistic Studies : Investigations into the mechanisms of action reveal that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, offering insights into potential chemotherapy strategies .

Comparison with Similar Compounds

Key Observations :

- Antiviral Activity : Compounds 15 and 25 () share the oxalamide core but incorporate thiazole or piperidine rings. Their anti-HIV activity correlates with substituents like 4-chlorophenyl or 4-fluorophenyl, which enhance target binding. The target compound’s 4-fluorophenylsulfonyl group may offer improved pharmacokinetics compared to simple halogenated aryl groups .

- Flavoring Agents : S336 () demonstrates the oxalamide scaffold’s adaptability, with dimethoxybenzyl and pyridinylethyl groups enabling umami receptor activation. In contrast, the target compound’s furan and sulfonyl groups likely preclude flavoring applications due to steric and electronic differences .

Research Implications and Gaps

- Unaddressed Data : Direct biological testing, toxicity profiles, and metabolic pathways for the target compound remain unstudied in the provided literature.

Q & A

Basic: What are the critical steps and optimal reaction conditions for synthesizing this compound?

Methodological Answer:

The synthesis involves multi-step organic reactions:

- Step 1 : Preparation of the oxazolidine-sulfonyl intermediate via nucleophilic substitution between 4-fluorophenylsulfonyl chloride and oxazolidine derivatives under anhydrous conditions (e.g., DCM, 0–5°C) .

- Step 2 : Functionalization of the oxazolidine nitrogen with a methyl group using reductive amination (NaBH3CN, methanol, 25°C) .

- Step 3 : Oxalamide coupling between the activated intermediate and furfurylamine. This requires carbodiimide coupling agents (EDC/HOBt) in DMF at 50°C, with rigorous pH control (pH 7–8) to avoid side reactions .

Key Optimization : Reaction yields (~40–60%) depend on solvent purity and inert atmosphere maintenance to prevent hydrolysis of the sulfonyl group .

Basic: Which spectroscopic and chromatographic methods are most reliable for confirming its structural identity and purity?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR identifies key protons (e.g., sulfonyl-adjacent methylene at δ 3.8–4.2 ppm) and carbonyl carbons (δ 165–170 ppm). 19F NMR confirms the fluorophenyl moiety (δ -110 to -115 ppm) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI+) validates the molecular formula (C18H20FNO4S, m/z 367.42) with <2 ppm error .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%). Retention time consistency under varied pH (3–7) confirms stability .

Advanced: How can researchers resolve contradictory data in reported biological activity (e.g., enzyme inhibition vs. inactivity)?

Methodological Answer:

Contradictions may arise from assay conditions or compound stability:

- Assay Variability : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) to rule out interference from the sulfonyl group .

- Solubility Testing : Use dynamic light scattering (DLS) to confirm solubility in assay buffers. Poor solubility (logP ~3.5) may lead to false negatives; add co-solvents (≤1% DMSO) .

- Metabolic Stability : Conduct microsomal stability studies (e.g., rat liver microsomes) to assess rapid degradation, which could explain inactivity in cell-based assays .

Advanced: What strategies improve the compound’s aqueous solubility for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the oxalamide nitrogen, which hydrolyze in physiological conditions .

- Nanoparticle Formulation : Encapsulate the compound in PEG-PLGA nanoparticles (150–200 nm size) to enhance bioavailability. Optimize drug loading via solvent evaporation (≥85% efficiency) .

- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to create salts with improved solubility (>2 mg/mL in PBS) .

Advanced: What computational and experimental techniques elucidate its mechanism of action?

Methodological Answer:

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., cytochrome P450 enzymes). Validate docking poses with mutagenesis studies .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to purified proteins (e.g., HIV-1 reverse transcriptase). Optimize ligand immobilization pH (5.0–5.5) to retain activity .

- Cryo-EM : Resolve compound-bound protein structures at <3 Å resolution to identify allosteric binding sites .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with variations in the sulfonyl group (e.g., 4-Cl, 4-NO2) and furan substituents (e.g., thiophene replacement). Test IC50 shifts in enzyme assays .

- Pharmacophore Mapping : Use MOE or Phase software to identify critical hydrogen bond acceptors (sulfonyl oxygen) and hydrophobic regions (fluorophenyl ring) .

- ADMET Prediction : Apply QSAR models (e.g., ADMET Predictor) to prioritize analogs with optimal permeability (Peff >1.5 × 10⁻⁴ cm/s) and low hERG liability .

Basic: What are the compound’s key physicochemical properties relevant to formulation?

Methodological Answer:

- logP : Predicted at 3.5 (ACD Labs), indicating moderate lipophilicity. Confirm via shake-flask method (octanol/water) .

- pKa : The sulfonyl group (pKa ~1.5) and oxalamide (pKa ~10.2) dictate ionization in physiological pH. Measure via potentiometric titration .

- Melting Point : 180–185°C (DSC). High crystallinity necessitates milling (<10 µm) for uniform dissolution .

Advanced: How can researchers address stability issues during long-term storage?

Methodological Answer:

- Degradation Pathways : Accelerated stability studies (40°C/75% RH) reveal hydrolysis of the oxalamide bond. Store lyophilized at -20°C under argon .

- Excipient Screening : Add antioxidants (0.1% BHT) to solid dispersions, reducing oxidation of the furan ring .

- Packaging : Use amber glass vials with PTFE-lined caps to minimize light and moisture exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.